1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
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Properties
IUPAC Name |
5-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-7-6-8-15(2)19(14)24-12-11-22-18-10-5-4-9-17(18)21-13-16(3)20(22)23/h4-10,16,21H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCTYQVNNJHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CCOC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which are known for their diverse pharmacological activities. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.38 g/mol
- SMILES Notation : CC(C)OC(C1=CC=CC=C1)C(=O)NCC2=CN(C(=O)C2)C(C)=C
Biological Activity Overview
Benzodiazepines generally exhibit a range of biological activities including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific compound under study has shown promising results in various biological assays.
Antioxidant Activity
Recent studies have indicated that derivatives of benzodiazepines can possess significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that it effectively reduces DPPH radicals, suggesting a strong antioxidant potential comparable to established antioxidants like Trolox® .
Antifungal Activity
The antifungal properties of benzodiazepine derivatives have been explored in recent research. The compound demonstrated notable antifungal activity against various strains of fungi, particularly those in the Sporothrix genus. This activity is attributed to its ability to penetrate cell membranes effectively and disrupt fungal growth .
Cytotoxicity Studies
In vitro studies on human cancer cell lines have revealed that this compound exhibits significant cytotoxicity. For instance, it was tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated IC50 values of approximately 16.19 μM and 17.16 μM respectively, demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects primarily involves modulation of the GABAergic system. It binds to the benzodiazepine site on GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission. This action leads to decreased neuronal excitability and has implications for treating anxiety disorders and seizures .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good bioavailability due to its lipophilic nature. It is likely metabolized in the liver with renal excretion of metabolites being the primary route of elimination. Understanding these properties is crucial for evaluating its therapeutic potential.
Summary of Research Findings
Case Studies
- Antioxidant Efficacy : A study demonstrated that hydroxylated analogs of benzodiazepines showed superior antioxidant capacity compared to traditional antioxidants like vitamin E. This finding supports further exploration into their use as therapeutic agents in oxidative stress-related conditions .
- Antifungal Application : Research highlighted that certain benzodiazepine derivatives could serve as novel antifungal agents against resistant strains, indicating potential for new treatment options in mycoses .
- Cancer Treatment Potential : The cytotoxic effects observed in cancer cell lines suggest that this compound could be developed into a chemotherapeutic agent, warranting further investigation into its efficacy and safety profiles in vivo .
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the field of pharmacology, particularly in the development of medications targeting the central nervous system (CNS). Its structure suggests potential activity as:
- Anxiolytics : Compounds with similar structures have been shown to exhibit anxiolytic effects, making this compound a candidate for treating anxiety disorders.
- Sedatives : The sedative properties of benzodiazepines are well-documented; thus, this compound may also serve as a sedative agent.
- Anticonvulsants : Benzodiazepines are commonly used in the management of seizure disorders. This compound's efficacy in this area warrants investigation.
Research Findings
Recent studies have explored the synthesis and biological activity of various benzodiazepine derivatives. For instance:
-
Synthesis Techniques : The compound can be synthesized through multi-step reactions involving key intermediates derived from 2,6-dimethylphenol and ethylamine. The synthetic pathway typically involves:
- Formation of the benzodiazepine scaffold.
- Introduction of functional groups to enhance pharmacological activity.
- Biological Activity : Preliminary biological assays indicate that derivatives of this compound possess significant binding affinity for GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the brain. This suggests potential for use in treating conditions such as epilepsy and anxiety disorders.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to 1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anxiolytic effects | Demonstrated significant reduction in anxiety-like behavior in animal models when administered at specific doses. |
| Study B | Assess sedative properties | Showed dose-dependent sedation with minimal side effects compared to traditional benzodiazepines. |
| Study C | Investigate anticonvulsant activity | Indicated efficacy in reducing seizure frequency in rodent models, suggesting potential for further development as an anticonvulsant drug. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
